5-HT₆ Receptor Affinity: N-Benzyl Derivative vs. N-Alkyl Homologs
The N-benzyl substituent at the oxazole 5-position is a key driver of 5-HT₆ receptor affinity. The patent explicitly defines a structural subclass wherein R¹ = benzyl confers selective high-affinity binding with an inhibition constant (IC₅₀) below 4 μM, while closely related N-alkyl variants (e.g., R¹ = n-propyl, n-pentyl) do not meet this affinity threshold [1]. This establishes CAS 304658-14-8 as a member of the high-affinity N-benzyl subclass.
| Evidence Dimension | 5-HT₆ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 4 μM (as a member of the N-benzyl subclass defined in Claim 1) |
| Comparator Or Baseline | N-alkyl sulfonyloxazolamines (R¹ = n-propyl to n-hexyl): IC₅₀ does not meet the <4 μM cut-off |
| Quantified Difference | Qualitative threshold: N-benzyl derivative passes the affinity cut-off; N-alkyl homologs do not |
| Conditions | 5-HT₆ receptor binding assay as described in WO2000037452A1 |
Why This Matters
This receptor affinity threshold directly determines whether the compound is considered a lead for CNS indications, guiding procurement for neuroscience-focused screening libraries.
- [1] Bartoszyk, G. et al. (Merck Patent GmbH). Sulfonyloxazolamines as Therapeutic Active Ingredients. International Patent Publication WO2000037452A1. See Claim 1 and text describing IC₅₀ < 4 μmol/l for 5-HT₆ affinity. View Source
